molecular formula C11H14BrNO B1199205 4-(4-Bromophenyl)piperidin-4-ol CAS No. 57988-58-6

4-(4-Bromophenyl)piperidin-4-ol

Número de catálogo: B1199205
Número CAS: 57988-58-6
Peso molecular: 256.14 g/mol
Clave InChI: QNLXJYQUWCNYBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Bromofenil)piperidin-4-ol es un compuesto orgánico con la fórmula química C11H14BrNO. Es un componente clave en la síntesis de fármacos y se utiliza en diversas industrias por sus propiedades químicas. Este compuesto es conocido por su potencial actividad antioxidante y efectos analgésicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-(4-Bromofenil)piperidin-4-ol típicamente involucra la reacción de 4-bromobenzaldehído con piperidina bajo condiciones específicas. Un método común incluye el uso de fenilsilano, que promueve la formación y reducción de la imina, inicia la ciclización y reduce el intermedio de piperidinona con un complejo de hierro como catalizador . Este método es eficiente para la preparación de piperidinas.

Métodos de Producción Industrial

Los métodos de producción industrial para 4-(4-Bromofenil)piperidin-4-ol a menudo involucran reacciones de diazotación y bromación. Por ejemplo, S-3-(4-aminofenil)piperidina se puede usar como materia prima, que se somete a reacción de diazotación y bromación para producir el compuesto objetivo . Este proceso es simplificado, involucra condiciones de reacción suaves y da como resultado alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-(4-Bromofenil)piperidin-4-ol experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede ser catalizada por complejos de iridio(III), lo que lleva a la formación de productos hidroxilados.

    Reducción: El compuesto se puede reducir utilizando fenilsilano y complejos de hierro.

    Sustitución: Los átomos de bromo en el compuesto se pueden sustituir por otros grupos funcionales bajo condiciones apropiadas.

Reactivos y Condiciones Comunes

    Oxidación: Complejos de iridio(III) y peróxido de hidrógeno.

    Reducción: Fenilsilano y complejos de hierro.

    Sustitución: Reactivos de bromo y catalizadores como el paladio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, piperidinas reducidas y piperidinas sustituidas .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 4-(4-Bromophenyl)piperidin-4-ol are diverse and include:

Medicinal Chemistry

  • Neurodegenerative Diseases : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). By inhibiting these enzymes, it enhances levels of neurotransmitters like acetylcholine and dopamine, which are crucial for cognitive function. This mechanism is particularly relevant for conditions such as Alzheimer’s disease .

Antioxidant Properties

  • Biological Activity : Research indicates that this compound exhibits antioxidant activity, potentially protecting neuronal cells from oxidative stress. This property is significant in the context of neuroprotection and could be beneficial in developing treatments for neurodegenerative disorders .

Synthesis of Derivatives

  • Pharmaceutical Development : The compound serves as a building block for synthesizing various derivatives with enhanced pharmacological properties. For instance, derivatives have been developed to target specific enzymes related to tuberculosis treatment .

Enzyme Inhibition Studies

  • Mechanistic Insights : The compound's interaction with AChE and MAO-B has been studied extensively using molecular docking and in vitro assays. These studies provide insights into its binding affinity and inhibitory mechanisms, which are critical for designing effective therapeutic agents .

Cognitive Enhancement in Animal Models

In studies involving animal models simulating Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. This enhancement is attributed to the compound's ability to increase cholinergic transmission by inhibiting AChE.

Neuroprotection in Cell Culture Studies

Research using neuronal cell cultures has demonstrated that treatment with this compound can enhance cell survival under conditions of oxidative stress. This suggests potential neuroprotective properties that could be harnessed in therapeutic contexts .

Study Type Findings
Cognitive EnhancementImproved cognitive function in Alzheimer’s disease models through increased cholinergic activity
NeuroprotectionEnhanced neuronal survival under oxidative stress conditions

Structural Comparisons

The unique structure of this compound allows it to interact selectively with biological targets. Below is a comparison with structurally similar compounds:

Compound Name Key Features Biological Activity
4-(4-Chlorophenyl)piperidin-4-olContains chlorine instead of bromineDifferent pharmacological properties; less potent AChE inhibitor
4-Hydroxy-4-phenylpiperidineLacks bromineExhibits distinct biological activity; weaker interaction with AChE
Hydrochloride Salt FormSalt formMay exhibit different solubility; retains inhibitory activity

Mecanismo De Acción

El mecanismo de acción de 4-(4-Bromofenil)piperidin-4-ol involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, actúa como un antagonista del receptor de quimiocinas CCR5, que está involucrado en la entrada del VIH-1 en las células . La actividad antioxidante del compuesto se atribuye a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo .

Comparación Con Compuestos Similares

4-(4-Bromofenil)piperidin-4-ol se puede comparar con otros compuestos similares, como:

    4-(4-Clorofenil)piperidin-4-ol: Similar en estructura, pero contiene un átomo de cloro en lugar de bromo.

    4-Hidroxi-4-fenilpiperidina: Carece del átomo de bromo y tiene diferentes propiedades farmacológicas.

    4-(4-Bromofenil)piperidin-4-ol clorhidrato: Una forma de sal de clorhidrato del compuesto, que puede tener diferentes propiedades de solubilidad y estabilidad.

La singularidad de 4-(4-Bromofenil)piperidin-4-ol radica en su sustitución específica de bromo, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos.

Actividad Biológica

4-(4-Bromophenyl)piperidin-4-ol is a chemical compound with the empirical formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol. This compound is notable for its piperidine ring substituted with a bromophenyl group, which enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Research indicates that it possesses various biological activities, particularly as an inhibitor of key enzymes involved in neurotransmitter degradation, which may have implications for treating neurodegenerative diseases.

The primary biological targets of this compound are acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . By inhibiting these enzymes, the compound prevents the breakdown of neurotransmitters such as acetylcholine and dopamine, thereby enhancing cholinergic and monoaminergic neurotransmission. This mechanism is particularly relevant in conditions like Alzheimer's disease, where cholinergic signaling is compromised.

Enzymatic Inhibition

  • Acetylcholinesterase : Inhibition leads to increased levels of acetylcholine, promoting better synaptic transmission.
  • Monoamine Oxidase-B : Inhibition results in elevated levels of dopamine and other monoamines, which can improve mood and cognitive function.

Research Findings

Recent studies have documented the biological activity of this compound through various methodologies including molecular docking and in vitro assays. The following table summarizes key findings from recent research:

StudyMethodologyFindings
Enzyme Inhibition AssaysDemonstrated effective inhibition of AChE and MAO-B with IC50 values indicating potency comparable to known inhibitors.
Molecular DockingShowed favorable binding interactions with active sites of AChE and MAO-B, suggesting a strong potential for therapeutic applications.
Pharmacokinetic StudiesUtilized high-performance liquid chromatography (HPLC) for quantification in biological samples, aiding in understanding its bioavailability and metabolism.

Case Studies

  • Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound's ability to enhance cholinergic transmission was highlighted as a significant factor contributing to these effects.
  • Cell Culture Studies : In neuronal cell cultures, treatment with this compound led to increased neuronal survival under oxidative stress conditions, suggesting potential neuroprotective properties.

Structural Comparisons

The unique structure of this compound allows it to interact selectively with biological targets. Below is a comparison with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-(4-Chlorophenyl)piperidin-4-olContains chlorine instead of bromineDifferent pharmacological properties; less potent AChE inhibitor
4-Hydroxy-4-phenylpiperidineLacks bromineExhibits distinct biological activity; weaker interaction with AChE
This compound hydrochlorideSalt formMay exhibit different solubility; retains inhibitory activity

Propiedades

IUPAC Name

4-(4-bromophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLXJYQUWCNYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206712
Record name 4-(4-Bromophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57988-58-6
Record name 4-(4-Bromophenyl)-4-hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57988-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)piperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057988586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Bromophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 2
4-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
4-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
4-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
4-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
4-(4-Bromophenyl)piperidin-4-ol
Customer
Q & A

Q1: How can we sensitively quantify 4-(4-Bromophenyl)piperidin-4-ol in biological samples?

A1: Researchers have developed a highly sensitive method for quantifying this compound (BPHP) in rat plasma using high-performance liquid chromatography with fluorescence detection (HPLC-FL). This method involves pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), enhancing the compound's fluorescence and allowing for detection at low concentrations. This technique is particularly valuable for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of BPHP following bromperidol administration.

Q2: Can we simultaneously analyze multiple metabolites of butyrophenone-type agents, including this compound?

A2: Yes, researchers have developed HPLC methods for the simultaneous determination of various butyrophenone-type agent metabolites, including BPHP. One approach employs dual ultraviolet detection (HPLC-dual UV) to quantify BPHP alongside metabolites of droperidol, spiperone, and haloperidol. This method offers a comprehensive analysis of these related compounds in biological samples. Alternatively, another study utilizes HPLC-FL after pre-column derivatization with NBD-F for simultaneous quantification of BPHP and other N-dealkylated metabolites of butyrophenone-type agents in rat plasma. This approach provides high sensitivity and is particularly useful for studying the metabolic profiles of these drugs.

Q3: How does the intestinal absorption of this compound compare to its haloperidol analog?

A3: Studies comparing BPHP to 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), the corresponding metabolite of haloperidol, reveal differences in their pharmacokinetic profiles. Notably, the ratio of the area under the plasma concentration curve (AUC) after oral administration to the AUC after intraperitoneal administration is lower for BPHP (46%) compared to CPHP (56%). This finding indicates that the intestinal absorption of BPHP is lower than that of CPHP.

Q4: Are there alternative pre-column derivatization reagents for HPLC analysis of this compound and related compounds?

A4: While NBD-F has been successfully employed for the pre-column derivatization and fluorescence detection of BPHP, researchers have explored alternative reagents. One study demonstrated the use of dansyl chloride (Dns-Cl) as a cheaper alternative to NBD-F for the determination of BPHP and other N-dealkylated metabolites of butyrophenone-type agents. This substitution offers a more cost-effective approach for routine analysis of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.